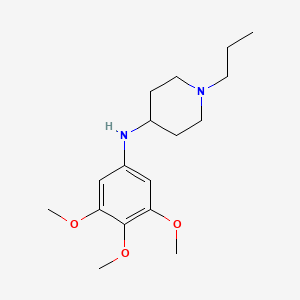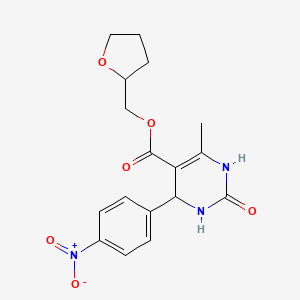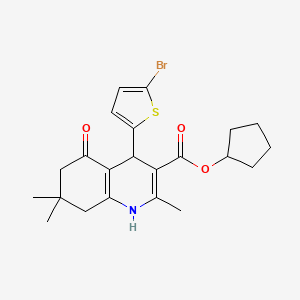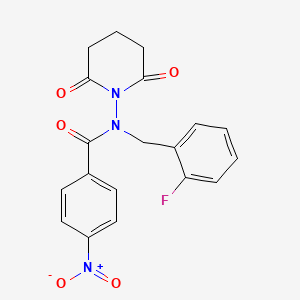
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves the inhibition of HDAC enzymes. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDAC activity, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to promoting cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has also been shown to modulate the immune system, promoting the activation of immune cells that can target and destroy cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in lab experiments is its potent inhibitory activity against HDAC enzymes. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is its potential toxicity, which may limit its usefulness in clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to HDAC inhibitors, which may help to personalize cancer therapy. Additionally, there is interest in exploring the potential of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in combination with other anticancer agents, which may enhance its effectiveness and reduce toxicity.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves a series of chemical reactions that begin with the condensation of 3,4,5-triethoxybenzoyl chloride with tert-butylhydroxylamine to form the tert-butyl ester of N-(3,4,5-triethoxybenzoyl)-hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has demonstrated potent antitumor activity against a variety of cancer cell lines.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-7-24-14-10-13(11-15(25-8-2)18(14)26-9-3)19(23)21-17-12-16(27-22-17)20(4,5)6/h10-12H,7-9H2,1-6H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODQFJDXNKSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)


![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)


![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)